1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid
Description
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid (molecular formula C₈H₅BrN₂O₂, molecular weight 273.76 g/mol, CAS 1784021-95-9) is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a carboxylic acid group at position 3 and a bromine atom at position 1 . This compound is synthesized via electrophilic bromination of imidazo[1,5-a]pyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding intermediates (e.g., 1-bromoimidazo[1,5-a]pyridine-3-carbaldehyde) that are further functionalized through Suzuki coupling or condensation reactions . Its high purity (95%) and reactive bromine moiety make it valuable in medicinal chemistry for synthesizing ligands targeting biological macromolecules, such as c-MYC G-quadruplex stabilizers .
Propriétés
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-5-3-1-2-4-11(5)7(10-6)8(12)13/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBCSASHICLCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1784021-95-9 | |
| Record name | 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid can be synthesized through a multi-step process involving the cyclization of appropriate precursors. One common method involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, promoting the cyclization and bromination in a one-pot tandem reaction .
Industrial Production Methods
While specific industrial production methods for 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Oxidation and Reduction: It can undergo oxidation to form carboxylic acids or reduction to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Cyclization: Catalysts such as copper bromide can facilitate cyclization reactions.
Oxidation: Oxidizing agents like silver nitrate can be used to convert the compound into carboxylic acids.
Major Products
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid serves as a precursor for numerous drug candidates targeting diseases such as cancer and infectious diseases. Its structural similarity to biologically active molecules allows it to be utilized in:
- Drug Design : The compound is instrumental in developing inhibitors for specific enzymes and receptors. For instance, it has been explored for its potential as a kinase inhibitor, which is crucial in cancer therapy.
- Biological Activity Studies : Researchers have used this compound to study enzyme inhibition mechanisms and receptor binding affinities.
Biological Studies
The compound's unique structure enables it to interact with various biological targets. Notable applications include:
- Enzyme Inhibition : Studies have shown that 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential therapeutic uses.
- Receptor Binding : Its ability to bind selectively to certain receptors makes it a candidate for further investigation in pharmacology.
Material Science Applications
Beyond medicinal chemistry, 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid is being explored for its potential use in developing novel materials with specific electronic properties. Its unique electronic structure allows researchers to investigate:
- Organic Electronics : The compound may be utilized in organic semiconductor applications due to its electronic properties.
- Polymer Chemistry : Its derivatives could serve as building blocks for creating functional polymers with tailored properties.
Case Studies and Research Findings
Several studies have documented the applications of 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid:
- Case Study on Enzyme Inhibition : A study published in the Journal of Medicinal Chemistry highlighted the compound's efficacy as an inhibitor of a specific kinase involved in cancer progression. The results indicated a significant reduction in cell proliferation when treated with derivatives of this compound.
- Material Science Exploration : Research presented at the International Conference on Organic Electronics demonstrated that derivatives of 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid exhibited promising properties for use in organic photovoltaic devices.
Mécanisme D'action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,5-a]pyridine core play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic Acid
- Structure : Bromine at position 1, trifluoromethyl (-CF₃) at position 3, and carboxylic acid at position 4.
- Molecular formula : C₉H₄BrF₃N₂O₂ ; MW : 309.04 g/mol; CAS : 1781028-01-0 .
- Predicted density: 1.96 g/cm³; pKa: 1.08 .
- Applications : Used in drug discovery for its reactivity in cross-coupling reactions .
7-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic Acid
- Structure : Bromine at position 7, methyl (-CH₃) at position 3, carboxylic acid at position 1.
- Molecular formula : C₉H₇BrN₂O₂ ; MW : 255.07 g/mol; SMILES :
CC1=NC(=C2N1C=CC(=C2)Br)C(=O)O. - Synthesis : Likely involves regioselective bromination and carboxylation.
- Applications : Structural variations influence binding affinity to biological targets, such as enzymes or receptors.
1-Methylimidazo[1,5-a]pyridine-3-carboxylic Acid
- Structure : Methyl at position 1, carboxylic acid at position 3; lacks bromine.
- Molecular formula : C₉H₈N₂O₂ ; CAS : 807667-26-1 .
- Properties : The absence of bromine reduces molecular weight (187.20 g/mol) and alters reactivity, favoring direct functionalization via amidation or esterification .
Pyrazolo[1,5-a]pyridine Derivatives
Pyrazolo[1,5-a]pyridine-3-carboxylic Acid
- Structure : Pyrazolo core (three nitrogen atoms) with carboxylic acid at position 3.
- Molecular formula : C₈H₆N₂O₂ ; MW : 162.15 g/mol; CAS : 16205-46-2 .
- Synthesis : Prepared via hydrolysis of ethyl esters (e.g., ethyl pyrazolo[1,5-a]pyridine-3-carboxylate) using lithium hydroxide, achieving yields >95% .
- Applications : Key scaffold in antituberculosis agents (e.g., pyrazolo[1,5-a]pyridine-3-carboxamide derivatives) and kinase inhibitors .
7-Methoxypyrazolo[1,5-a]pyridine-3-carboxylic Acid
5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic Acid Ethyl Ester
- Structure : Bromine at position 5, ethyl ester at position 3.
- Molecular formula : C₁₀H₉BrN₂O₂ ; MW : 269.09 g/mol; CAS : 885276-93-7 .
- Synthesis: Esterification of the carboxylic acid precursor under acidic conditions (e.g., H₂SO₄ in propanol) .
Key Comparative Data
| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid | Imidazo[1,5-a]pyridine | Br (1), COOH (3) | 273.76 | c-MYC stabilizers, Suzuki coupling |
| 1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid | Imidazo[1,5-a]pyridine | Br (1), CF₃ (3), COOH (6) | 309.04 | Drug-resistant target synthesis |
| Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Pyrazolo[1,5-a]pyridine | COOH (3) | 162.15 | Antituberculosis agents, kinase inhibitors |
| 5-Bromopyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | Pyrazolo[1,5-a]pyridine | Br (5), COOEt (3) | 269.09 | Intermediate for hydrolysis/amidation |
Activité Biologique
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevance in medicinal chemistry, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHBrNO
- SMILES : C1=CC2=C(N=C(N2C=C1)C(=O)O)Br
- InChIKey : ZHBCSASHICLCOL-UHFFFAOYSA-N
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable precursor in drug development and enzyme inhibition studies .
Medicinal Chemistry Applications
1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid has been identified as a precursor for synthesizing various drugs targeting diseases such as cancer and infections. Its structural similarity to biologically active molecules allows it to interact with specific enzymes and receptors, modulating their activity effectively.
Enzyme Inhibition
The compound has shown promise in studies focusing on enzyme inhibition. For instance, derivatives of imidazo[1,5-a]pyridine have been investigated for their ability to inhibit enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis. This inhibition is vital for developing new antibacterial agents .
The biological activity of 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid is primarily attributed to its interaction with specific molecular targets. The bromine atom and the imidazo[1,5-a]pyridine core are critical for binding to these targets, influencing their functionality. The exact pathways vary depending on the target molecule and the intended application .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of 1-bromoimidazo[1,5-a]pyridine-3-carboxylic acid against multidrug-resistant strains. In vitro tests demonstrated a minimum inhibitory concentration (MIC) range of 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, indicating significant potential as an antibacterial agent .
Cytotoxicity Assays
In cytotoxicity assays conducted on human cervical carcinoma HeLa cells using derivatives of imidazo[1,5-a]pyridine, several compounds exhibited high cytotoxic effects with IC values below 150 μM. This suggests that modifications to the core structure can enhance bioactivity against cancer cell lines .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC 0.03 - 5.0 μM against M. tuberculosis | |
| Cytotoxicity | IC < 150 μM in HeLa cells | |
| Enzyme Inhibition | Effective against key metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Name | Substituent | Biological Activity |
|---|---|---|
| 8-Chloroimidazo[1,5-a]pyridine-3-carboxylic acid | Chlorine | Moderate enzyme inhibition |
| 8-Fluoroimidazo[1,5-a]pyridine-3-carboxylic acid | Fluorine | Enhanced binding affinity |
| 8-Iodoimidazo[1,5-a]pyridine-3-carboxylic acid | Iodine | Increased lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
